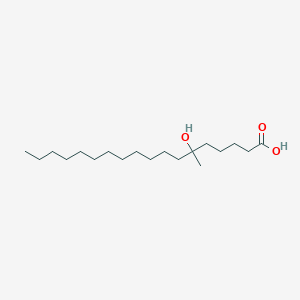
6-Hydroxy-6-methyloctadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, 6-hydroxy-6-methyl- can be achieved through several methods. One common approach involves the hydroxylation of octadecanoic acid using appropriate reagents and catalysts. For instance, the reaction of octadecanoic acid with hydrogen peroxide in the presence of a catalyst such as tungsten oxide can yield the desired hydroxy acid. Another method involves the use of osmium tetroxide as a catalyst for the dihydroxylation of octadecenoic acid, followed by selective methylation at the 6th position.
Industrial Production Methods
Industrial production of octadecanoic acid, 6-hydroxy-6-methyl- typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrolysis, and purification through distillation or crystallization. The choice of reagents and catalysts, as well as reaction parameters like temperature and pressure, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Octadecanoic acid, 6-hydroxy-6-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
Octadecanoic acid, 6-hydroxy-6-methyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cellular processes and as a component of biological membranes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of surfactants, lubricants, and cosmetics.
Mechanism of Action
The mechanism of action of octadecanoic acid, 6-hydroxy-6-methyl- involves its interaction with specific molecular targets and pathways. The hydroxyl and methyl groups on the 6th carbon position influence the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes and receptors, modulating cellular signaling pathways and metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Hexadecanoic acid (palmitic acid): A saturated fatty acid with a similar structure but lacking the hydroxyl and methyl groups.
Octadecanoic acid (stearic acid): Another saturated fatty acid, differing in the absence of the hydroxyl and methyl groups.
9-Octadecenoic acid (oleic acid): An unsaturated fatty acid with a double bond at the 9th position.
Uniqueness
Octadecanoic acid, 6-hydroxy-6-methyl- is unique due to the presence of both a hydroxyl and a methyl group on the 6th carbon. This structural feature imparts distinct chemical and physical properties, influencing its reactivity and potential applications. The combination of these functional groups makes it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
101375-82-0 |
|---|---|
Molecular Formula |
C19H38O3 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
6-hydroxy-6-methyloctadecanoic acid |
InChI |
InChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-11-13-16-19(2,22)17-14-12-15-18(20)21/h22H,3-17H2,1-2H3,(H,20,21) |
InChI Key |
KKSCIHIDCOHLKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C)(CCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















